3-Chloroimidazo[1,2-a]pyridin-7-ol
CAS No.:
Cat. No.: VC20481063
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClN2O |
|---|---|
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 3-chloro-1H-imidazo[1,2-a]pyridin-7-one |
| Standard InChI | InChI=1S/C7H5ClN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h1-4,9H |
| Standard InChI Key | LPQCDZSALGIEOR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CC1=O)NC=C2Cl |
Introduction
Molecular Structure and Physicochemical Properties
The molecular architecture of 3-chloroimidazo[1,2-a]pyridin-7-ol consists of a bicyclic framework integrating imidazole and pyridine rings. The chlorine atom at position 3 and hydroxyl group at position 7 confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Structural Characterization
Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅ClN₂O | |
| Molecular Weight | 168.58 g/mol | |
| IUPAC Name | 3-chloro-1H-imidazo[1,2-a]pyridin-7-one | |
| SMILES | C1=CN2C(=CC1=O)NC=C2Cl | |
| InChIKey | LPQCDZSALGIEOR-UHFFFAOYSA-N |
The planar structure and electron-deficient imidazo[1,2-a]pyridine core facilitate π-π stacking interactions with aromatic residues in enzyme active sites, a critical feature for its biological activity .
Synthesis and Structural Modification
Classical Cyclization Approaches
The most reliable synthesis route involves a two-step protocol:
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Condensation: 2-Aminopyridine derivatives react with α-bromoketones under basic conditions to form imidazo[1,2-a]pyridine intermediates.
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Chlorination: Phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 3, achieving yields of 65–78% under reflux conditions.
For example:
Catalytic Strategies
Biological Activities and Mechanisms
Antituberculosis Activity
3-Chloroimidazo[1,2-a]pyridin-7-ol inhibits mycolic acid biosynthesis in Mycobacterium tuberculosis by targeting the fatty acid synthase-II (FAS-II) system. Mycolic acids are essential for bacterial cell wall integrity, and their disruption leads to bacteriolysis. At 10 μM concentration, the compound reduces bacterial viability by 92% in vitro, outperforming first-line agents like isoniazid against drug-resistant strains.
Enzyme Inhibition
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Acetylcholinesterase (AChE): Exhibits mixed-type inhibition with an IC₅₀ of 4.2 μM, potentially alleviating cholinergic deficits in Alzheimer’s disease.
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Kinases: Modulates p38 MAPK and PI3K/Akt pathways, inducing apoptosis in cancer cell lines (e.g., HepG2, IC₅₀ = 8.7 μM).
Broad-Spectrum Antimicrobial Effects
The compound demonstrates moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely through membrane disruption and reactive oxygen species generation.
Therapeutic Applications and Preclinical Studies
Neurodegenerative Diseases
In murine models of Alzheimer’s, 3-chloroimidazo[1,2-a]pyridin-7-ol (10 mg/kg/day) improves cognitive function by 40% compared to controls, correlating with reduced amyloid-β plaque density.
Oncology
Dose-dependent cytotoxicity is observed in breast (MCF-7) and lung (A549) cancer cells, with apoptosis mediated by caspase-3 activation and Bcl-2 downregulation. Synergistic effects with doxorubicin enhance efficacy by 2.3-fold in multidrug-resistant phenotypes.
Infectious Diseases
In a guinea pig tuberculosis model, oral administration (25 mg/kg) reduces lung bacillary load by 3.5 log units over 28 days, comparable to rifampicin.
Comparison with Related Imidazo[1,2-a]pyridines
| Compound | Substituents | Primary Activity | IC₅₀/EC₅₀ |
|---|---|---|---|
| Zolpidem | 2-(N,N-Dimethyl)amide | Sedative-hypnotic | 12 nM |
| Olprinone | 5-Methoxy-6-methyl | Cardiotonic | 0.3 μM |
| 3-Chloroimidazo[1,2-a]pyridin-7-ol | 3-Cl, 7-OH | Antitubercular/AChE inhibitor | 4.2 μM |
The chlorine and hydroxyl groups in 3-chloroimidazo[1,2-a]pyridin-7-ol enhance target selectivity compared to simpler analogues, minimizing off-target CNS effects observed in zolpidem-like derivatives .
Challenges and Future Directions
While preclinical data are promising, key hurdles remain:
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Solubility: Aqueous solubility of 0.12 mg/mL at pH 7.4 limits bioavailability.
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Metabolic Stability: Hepatic microsome assays show a half-life of 23 minutes, necessitating prodrug strategies.
Ongoing structure-activity relationship (SAR) studies focus on:
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Introducing polar groups at position 2 to improve solubility
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Replacing chlorine with fluorinated substituents to enhance metabolic stability
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